Ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate
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Overview
Description
Ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C11H14F3N3O2 and its molecular weight is 277.24g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Fluorescent Properties
Ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate has been synthesized through various methods, showing its versatile reactivity useful for creating trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives. One novel fluorescent molecule identified within this chemical family demonstrated stronger fluorescence intensity than its methyl analogue, indicating potential applications as a fluorophore due to its multiple binding sites (Wu et al., 2006).
Biological Activity
Research into the biological activities of derivatives of this compound has produced compounds with promising biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. This indicates the compound's potential as a basis for developing new antimicrobial agents (Youssef et al., 2011).
Additionally, certain derivatives have shown distinct effective inhibition on the proliferation of some cancer cell lines, suggesting a role in the development of anticancer therapies (Liu et al., 2016).
Combinatorial Chemistry
The compound has been utilized in the liquid-phase synthesis of combinatorial libraries based on the 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold. This approach allows for the efficient generation of a vast array of derivatives, demonstrating the compound's utility in high-throughput chemical synthesis and drug discovery processes (Dalinger et al., 2005).
Synthesis of New Chemical Classes
Derivatives of this compound have been identified as a new chemical class of potential monocotyledonous inhibitors, showcasing the compound's applicability in agricultural sciences and weed management (Wu et al., 2006).
Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by forming favorable interactions with the active residues of ATF4 and NF-kB proteins . This interaction leads to the inhibition of endoplasmic reticulum (ER) stress and apoptosis .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the ER stress pathway . The inhibition of these pathways results in the reduction of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Pharmacokinetics
It’s worth noting that the presence of the trifluoromethyl group in the molecule can potentially increase its metabolic stability, lipophilicity, and binding affinity to receptors , which could positively impact its ADME properties.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This leads to significant anti-neuroinflammatory properties and promising neuroprotective activity .
properties
IUPAC Name |
ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2/c1-3-19-10(18)7-5-9-15-6(2)4-8(11(12,13)14)17(9)16-7/h5-6,8,15H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLDCQZUHQQYNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C(CC(NC2=C1)C)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801119634 |
Source
|
Record name | Ethyl 4,5,6,7-tetrahydro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801119634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
712319-10-3 |
Source
|
Record name | Ethyl 4,5,6,7-tetrahydro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=712319-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4,5,6,7-tetrahydro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801119634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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